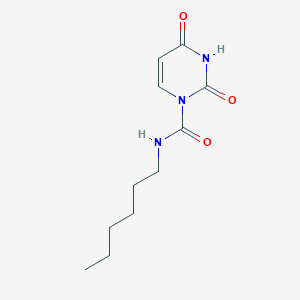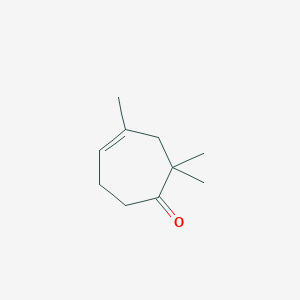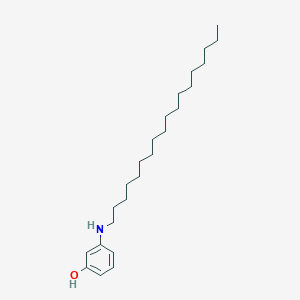
3-(Octadecylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octadecylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly notable for its long octadecyl chain, which imparts unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with octadecylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution process . The general reaction scheme can be represented as follows:
[ \text{C}6\text{H}4\text{OHX} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}6\text{H}4\text{OHNH}\text{C}{18}\text{H}{37} + \text{HX} ]
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: 3-(Octadecylamino)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Na₂Cr₂O₇, KMnO₄, acidic conditions.
Reduction: NaBH₄, mild conditions.
Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Cl₂/Br₂ (halogenation).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学的研究の応用
Chemistry: 3-(Octadecylamino)phenol is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as hydrophobicity and surface activity .
作用機序
The mechanism of action of 3-(Octadecylamino)phenol involves its interaction with cellular membranes and proteins. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phenolic group can interact with proteins, leading to denaturation and inhibition of enzymatic activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
類似化合物との比較
Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl chain, used as an antiseptic.
Butylated Hydroxytoluene (BHT): A phenolic antioxidant used in food preservation.
Uniqueness: 3-(Octadecylamino)phenol is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surface activity and membrane disruption .
特性
CAS番号 |
63966-09-6 |
|---|---|
分子式 |
C24H43NO |
分子量 |
361.6 g/mol |
IUPAC名 |
3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-23-19-18-20-24(26)22-23/h18-20,22,25-26H,2-17,21H2,1H3 |
InChIキー |
HKPCGLYPADCMJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


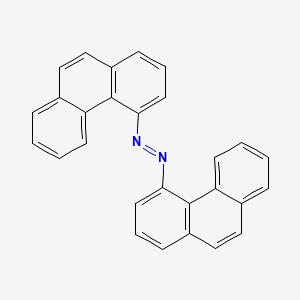
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
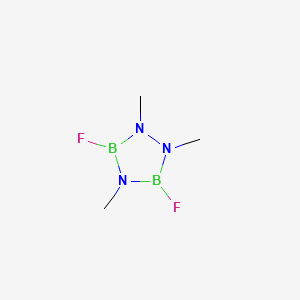
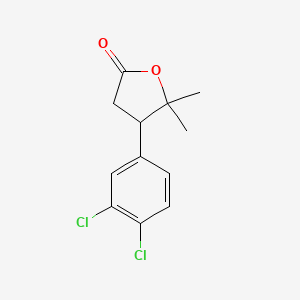
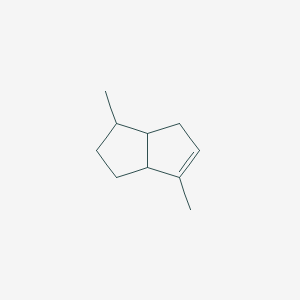
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
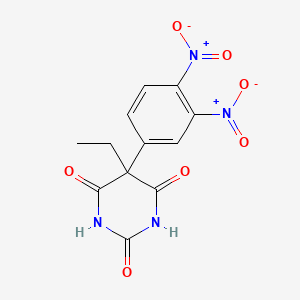
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
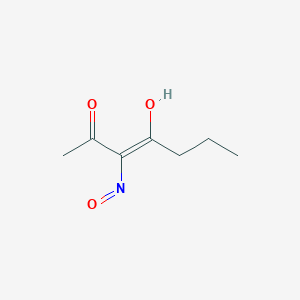
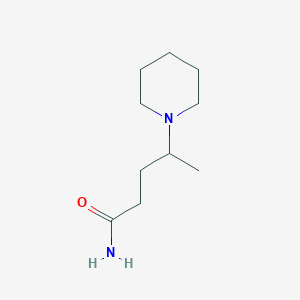
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)
![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
